3-(Chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
Compounds like “3-(Chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole” belong to a class of organic compounds known as oxadiazoles. They are characterized by a five-membered ring structure containing three carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a chloromethyl group (-CH2Cl) and a 3-nitrophenyl group attached to the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. The chloromethyl group might undergo nucleophilic substitution reactions, while the nitro group on the phenyl ring might be reduced to an amino group under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
The mechanism of action of “3-(Chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole” would depend on its intended use. If it’s a pharmaceutical compound, its mechanism of action would involve interaction with biological targets. If it’s a material science compound, its mechanism of action might involve physical or chemical properties that make it useful for specific applications .
Safety and Hazards
Future Directions
The future directions for research on “3-(Chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole” would depend on its potential applications. If it shows promise in a particular field (such as pharmaceuticals or materials science), further studies might focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
properties
CAS RN |
73217-35-3 |
---|---|
Molecular Formula |
C9H6ClN3O3 |
Molecular Weight |
239.61 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-9(16-12-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5H2 |
InChI Key |
VMJJEWAFFGUEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)CCl |
Origin of Product |
United States |
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